molecular formula C15H19NO4 B14006781 Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate CAS No. 7633-47-8

Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate

Cat. No.: B14006781
CAS No.: 7633-47-8
M. Wt: 277.31 g/mol
InChI Key: FMUSDOGUQDYKNS-UHFFFAOYSA-N
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Description

Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate is a complex organic compound with a molecular formula of C15H19NO5. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Propanoate Ester: The esterification reaction can be carried out using methanol and a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Methyl 3-(methoxycarbonylmethylthio)propionate

Uniqueness

Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

7633-47-8

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydroindol-1-yl]propanoate

InChI

InChI=1S/C15H19NO4/c1-19-13(17)7-9-16-8-6-11-4-3-5-12(15(11)16)10-14(18)20-2/h3-5H,6-10H2,1-2H3

InChI Key

FMUSDOGUQDYKNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1CCC2=C1C(=CC=C2)CC(=O)OC

Origin of Product

United States

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